molecular formula C10H14N2O3 B7596033 1-(3,4-Dimethoxyphenyl)-3-methylurea

1-(3,4-Dimethoxyphenyl)-3-methylurea

Cat. No.: B7596033
M. Wt: 210.23 g/mol
InChI Key: WVFOQBKJWGPDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-methylurea is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It belongs to a class of 1-phenyl-3-alkyl/arylurea derivatives that have been identified as promising scaffolds for the development of novel therapeutic agents . Research into structurally similar urea compounds has shown potent biological activity, highlighting the value of this chemical family in drug discovery . Urea derivatives are frequently explored as key pharmacophores in small-molecule drug discovery. Modifications to the phenyl ring substituents, such as the 3,4-dimethoxy groups, and the N-alkyl group can significantly influence the compound's potency, selectivity, and mechanism of action, providing a versatile core for structure-activity relationship (SAR) studies . For instance, related compounds have been investigated as potent inhibitors of the complement system, which plays a critical role in immune response and inflammation . Furthermore, such derivatives serve as valuable intermediates or building blocks in organic synthesis. They can be utilized in the development of more complex molecules, including those with potential non-linear optical (NLO) properties for material science applications, as suggested by research on other N-methylurea crystals . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety regulations.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-11-10(13)12-7-4-5-8(14-2)9(6-7)15-3/h4-6H,1-3H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFOQBKJWGPDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Mediated Pathway

A widely employed method involves the reaction of 3,4-dimethoxyphenyl isocyanate with methylamine. This route, adapted from analogous urea syntheses, proceeds via nucleophilic addition-elimination:

3,4-Dimethoxyphenyl isocyanate+MethylamineThis compound\text{3,4-Dimethoxyphenyl isocyanate} + \text{Methylamine} \rightarrow \text{this compound}

Key Steps :

  • Synthesis of 3,4-Dimethoxyphenyl Isocyanate :

    • Phosgene (or safer alternatives like triphosgene) reacts with 3,4-dimethoxyaniline in anhydrous dichloromethane at −10°C to 0°C.

    • Yield: 78–85% (based on dichlorophenyl isocyanate analogs).

  • Coupling with Methylamine :

    • The isocyanate intermediate is treated with methylamine in tetrahydrofuran (THF) at 25°C for 6–8 hours.

    • Quenching with ice water precipitates the crude product, which is recrystallized from ethanol.

Challenges :

  • Phosgene’s toxicity necessitates stringent safety measures.

  • Competing side reactions (e.g., dimerization of isocyanates) reduce yield.

Carbamate Rearrangement Approach

This method avoids isocyanates by employing carbamate intermediates, as demonstrated in related urea syntheses:

  • Formation of Methyl Carbamate :

    • 3,4-Dimethoxyaniline reacts with methyl chloroformate in the presence of triethylamine to yield methyl N-(3,4-dimethoxyphenyl)carbamate.

  • Thermal Rearrangement :

    • Heating the carbamate at 120–140°C in dimethylformamide (DMF) induces rearrangement to the urea derivative.

Advantages :

  • Eliminates phosgene use.

  • Higher functional group tolerance.

Limitations :

  • Moderate yields (60–70%) due to incomplete rearrangement.

Optimization of Reaction Conditions

Catalytic Systems

Recent patents highlight the role of phase-transfer catalysts (PTCs) in improving efficiency:

Catalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
(Bu)4_4NBr/K2_2CO3_3Diethylene glycol dimethyl ether85–9093.297.5
K2_2CO3_3 aloneDMF85–9081.494.7
No catalystMethanol2545.685.2

Data adapted from dichlorophenyl urea syntheses.

  • Tetrabutylammonium bromide ((Bu)4_4NBr) enhances nucleophilicity, facilitating methyl group transfer from dimethyl carbonate.

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Solvent and Temperature Effects

  • Solvent Selection :

    • Diethylene glycol dimethyl ether : Enables high-temperature reactions (125–130°C) without decomposition.

    • Ethanol/water mixtures : Ideal for recrystallization, yielding >95% pure product.

  • Temperature Control :

    • Lower temperatures (0–25°C) favor isocyanate stability.

    • Elevated temperatures (80–130°C) accelerate methylation and rearrangement.

Purification and Characterization

Recrystallization Techniques

  • Ethanol/water (2:1 v/v) : Achieves 98.2% purity after two recrystallizations.

  • Isopropanol/water : Reduces co-crystallization of byproducts, yielding white crystalline solids.

Analytical Validation

  • HPLC : Purity >97% confirmed using C18 columns (acetonitrile/water mobile phase).

  • NMR Spectroscopy :

    • 1^1H NMR (400 MHz, DMSO-d6_6): δ 2.78 (s, 3H, CH3_3), 3.72 (s, 6H, OCH3_3), 6.82–7.12 (m, 3H, aromatic).

    • 13^13C NMR: δ 28.9 (CH3_3), 55.8 (OCH3_3), 112.4–149.2 (aromatic), 157.4 (C=O).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Isocyanate-Mediated78–8597.5HighLow (phosgene risk)
Carbamate Rearrangement60–7094.7ModerateModerate
Catalytic Methylation93.297.5HighLow
  • Catalytic Methylation : Preferred for industrial applications due to high yield and minimal waste.

  • Phosgene-Free Routes : Critical for reducing hazardous waste, albeit with slight yield trade-offs .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-methylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can convert the urea group into amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Diuron (3-(3,4-Dichlorophenyl)-1,1-dimethylurea)

Structural Differences :

  • Diuron has 3,4-dichlorophenyl and dimethylurea groups, whereas 1-(3,4-Dimethoxyphenyl)-3-methylurea substitutes chlorine with methoxy and replaces one methyl group with hydrogen.
    Functional Implications :
  • The dichlorophenyl group in Diuron enhances lipophilicity, increasing soil adsorption and environmental persistence .
  • Applications:
  • Diuron is a broad-spectrum herbicide, while the target compound’s biological activity remains uncharacterized in the evidence.

DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea)

Structural Differences :

  • DCPMU retains the 3,4-dichlorophenyl group but has a single methylurea substitution.
    Functional Implications :
  • DCPMU is a primary metabolite of Diuron, formed via demethylation. It exhibits moderate toxicity and persistence in aquatic systems .

1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea

Structural Differences :

  • Features mixed chloro and methyl substituents on phenyl rings.
    Functional Implications :
  • Increased halogenation correlates with higher herbicidal potency but also environmental risks. The target compound’s methoxy groups may reduce halogen-associated toxicity .

3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea

Structural Differences :

  • A methoxy group replaces one methyl on the urea nitrogen.
    Functional Implications :
  • Methoxy substitution on urea can slow hydrolysis, altering degradation kinetics compared to the target compound’s dimethoxyphenyl group .

Comparative Data Table

Compound Name Substituents (Phenyl) Urea Substituents Key Properties Toxicity/Environmental Impact
This compound 3,4-dimethoxy Methyl, H Higher solubility (inferred) Likely lower toxicity (inferred)
Diuron 3,4-dichloro Dimethyl High persistence, lipophilic High ecotoxicity
DCPMU 3,4-dichloro Methyl, H Moderate persistence, metabolite of Diuron Moderate toxicity
1-(3-Chloro-4-methylphenyl)-... 3-Cl,4-Me; 3,4-diCl H, H High herbicidal activity High environmental risk

Q & A

Q. How does metabolic stability compare to halogenated counterparts in hepatic microsome assays?

  • Methodological Answer : Incubate with rat/human liver microsomes (37°C, NADPH). Quantify parent compound depletion via LC-MS/MS. Dimethoxy derivatives may exhibit longer half-lives than dichloro analogs due to reduced oxidative metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.